molecular formula C14H18N4O4S B10951670 methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate

methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate

Cat. No.: B10951670
M. Wt: 338.38 g/mol
InChI Key: MNSUTTBMPIKDDZ-UHFFFAOYSA-N
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Description

METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and carbamate group. The process often starts with the preparation of 4-methyl-1H-pyrazole, which is then reacted with ethylamine to form the pyrazole-ethylamine intermediate. This intermediate is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. Finally, the carbamate moiety is introduced through a reaction with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or carbamate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(4-Methyl-2-pyrimidinyl)sulfanilamide
  • Sulfamerazine

Uniqueness

METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE is unique due to its combination of a pyrazole ring, sulfonamide group, and carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H18N4O4S

Molecular Weight

338.38 g/mol

IUPAC Name

methyl N-[4-[2-(4-methylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate

InChI

InChI=1S/C14H18N4O4S/c1-11-9-15-18(10-11)8-7-16-23(20,21)13-5-3-12(4-6-13)17-14(19)22-2/h3-6,9-10,16H,7-8H2,1-2H3,(H,17,19)

InChI Key

MNSUTTBMPIKDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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